molecular formula C10H10N4S2 B14566417 4-Amino-3-(methylsulfanyl)-6-phenyl-1,2,4-triazine-5(4H)-thione CAS No. 61610-01-3

4-Amino-3-(methylsulfanyl)-6-phenyl-1,2,4-triazine-5(4H)-thione

Cat. No.: B14566417
CAS No.: 61610-01-3
M. Wt: 250.3 g/mol
InChI Key: PSNQKZSOJOINBU-UHFFFAOYSA-N
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Description

4-Amino-3-(methylsulfanyl)-6-phenyl-1,2,4-triazine-5(4H)-thione is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, medicine, and materials science. This particular compound is characterized by the presence of an amino group, a methylsulfanyl group, and a phenyl group attached to the triazine ring, along with a thione group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(methylsulfanyl)-6-phenyl-1,2,4-triazine-5(4H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-(methylsulfanyl)benzoic acid with hydrazine hydrate, followed by cyclization with carbon disulfide and subsequent treatment with phenylhydrazine . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(methylsulfanyl)-6-phenyl-1,2,4-triazine-5(4H)-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino and methylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-3-(methylsulfanyl)-6-phenyl-1,2,4-triazine-5(4H)-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-(methylsulfanyl)-6-phenyl-1,2,4-triazine-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-(methylsulfanyl)benzoic acid hydrochloride
  • 4-Amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives
  • 1H-Pyrazolo[3,4-b]pyridines

Uniqueness

Compared to similar compounds, 4-Amino-3-(methylsulfanyl)-6-phenyl-1,2,4-triazine-5(4H)-thione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

61610-01-3

Molecular Formula

C10H10N4S2

Molecular Weight

250.3 g/mol

IUPAC Name

4-amino-3-methylsulfanyl-6-phenyl-1,2,4-triazine-5-thione

InChI

InChI=1S/C10H10N4S2/c1-16-10-13-12-8(9(15)14(10)11)7-5-3-2-4-6-7/h2-6H,11H2,1H3

InChI Key

PSNQKZSOJOINBU-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(C(=S)N1N)C2=CC=CC=C2

Origin of Product

United States

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